molecular formula C10H17NO4 B107306 (S)-Butoxycarbonylamino-cyclopropyl-acetic acid CAS No. 155976-13-9

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid

Cat. No.: B107306
CAS No.: 155976-13-9
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-ZETCQYMHSA-N
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Description

Boc-L-Cyclopropylglycine (CAS: 155976-13-9) is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of L-cyclopropylglycine. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . Key physical properties include a melting point of 79°C, a density of 1.206 g/cm³, and a pKa of 3.97, reflecting its moderate acidity . The Boc group enhances stability during peptide synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while leaving other functional groups intact . This compound is widely used in pharmaceutical research to introduce cyclopropane moieties into peptides, leveraging the ring’s rigidity to influence conformational stability .

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935334
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155976-13-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected
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Preparation Methods

Reaction Mechanism and Reagents

The Schlenk-Braun reaction, adapted from Boc-glycine synthesis methodologies, involves the direct protection of L-cyclopropylglycine’s α-amino group using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds under mildly alkaline conditions (pH ≥ 10) to deprotonate the amino group, facilitating nucleophilic attack on (Boc)₂O. Sodium hydrogen carbonate or sodium hydroxide serves as the base, while dioxane or tetrahydrofuran (THF) acts as the solvent.

Procedure and Optimization

In a representative protocol, L-cyclopropylglycine (1 equiv) is dissolved in aqueous sodium hydrogen carbonate (0.1–0.5 M). (Boc)₂O (1.2–1.5 equiv) is added in batches over 2–4 hours to minimize exothermic side reactions. The mixture is stirred at 25–40°C for 12–24 hours. Post-reaction, impurities such as unreacted (Boc)₂O are removed via extraction with non-polar solvents (e.g., n-hexane). The aqueous layer is acidified to pH 1–3 using hydrochloric acid, and the product is extracted into dioxane. After drying over anhydrous sodium sulfate, crystallization from n-hexane yields Boc-L-Cyclopropylglycine with a typical yield of 85–94%.

Key Optimization Parameters :

  • pH Control : Maintaining pH ≥ 10 ensures complete deprotonation of the amino group.

  • Solvent Selection : Dioxane enhances solubility of both reactants and intermediates.

  • Temperature : Reactions above 40°C risk Boc group decomposition.

Reductive Amination Approach

Synthesis of Cyclopropylglyoxylate Intermediate

This two-step method, detailed in enzymatic synthesis studies, begins with the oxidation of cyclopropylglycine to cyclopropylglyoxylate using potassium permanganate (KMnO₄) in acidic conditions. The glyoxylate is then subjected to reductive amination with ammonium formate and a NADH-dependent reductase, yielding L-cyclopropylglycine. Subsequent Boc protection follows the Schlenk-Braun protocol.

Enzymatic Reductive Amination

In a biocatalytic variant, lyophilized E. coli cells expressing a bifunctional enzyme (e.g., leucine dehydrogenase/formate dehydrogenase) catalyze the reductive amination of cyclopropylglyoxylate. The reaction occurs in phosphate buffer (pH 8.0–8.5) at 40°C, with ammonium formate as the amine donor and NAD⁺ cofactor. The enzymatic route achieves enantiomeric excess (ee) > 99% for the L-isomer, though Boc protection must be performed post-synthesis.

Advantages :

  • Stereoselectivity : Enzymatic methods avoid racemization.

  • Yield : 70–80% for the reductive amination step.

Cyclopropanation via Carbene Insertion

Diazomethane-Mediated Cyclopropanation

Patent WO1993008158A1 describes a carbene insertion strategy starting from N-Boc-protected glycine derivatives. Allyl glycine methyl ester is treated with diazomethane under copper catalysis, generating a cyclopropane ring via [2+1] cycloaddition. The reaction requires anhydrous conditions and temperatures below 0°C to suppress diazomethane decomposition.

Jones Oxidation and Esterification

Following cyclopropanation, the intermediate undergoes Jones oxidation (CrO₃/H₂SO₄) to convert alcohols to ketones, followed by esterification with diazomethane. Hydrolysis with lithium hydroxide yields Boc-L-Cyclopropylglycine. This method achieves 65–75% overall yield but involves hazardous reagents.

Reaction Scheme :

N-Boc-glycine esterCH2N2/Cucyclopropane intermediateJones oxidationBoc-L-Cyclopropylglycine\text{N-Boc-glycine ester} \xrightarrow{\text{CH}2\text{N}2/\text{Cu}} \text{cyclopropane intermediate} \xrightarrow{\text{Jones oxidation}} \text{Boc-L-Cyclopropylglycine}

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclopropanation

Resin-Bound Synthesis

In SPPS approaches, Fmoc-protected cyclopropylglycine is loaded onto Wang resin. After Fmoc deprotection, the free amino group is Boc-protected using (Boc)₂O. Cyclopropanation is achieved on-resin via palladium-catalyzed cross-coupling, though this method is less common due to steric hindrance.

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA), simultaneously removing the Boc group. Re-protection in solution phase is often necessary, limiting industrial scalability.

Comparison of Synthetic Methods

Method Yield Stereoselectivity Scalability Safety Concerns
Schlenk-Braun85–94%ModerateHighLow (aqueous conditions)
Reductive Amination70–80%High (ee > 99%)ModerateRequires biocatalyst storage
Carbene Insertion65–75%LowLowDiazomethane toxicity
SPPS50–60%HighLowTFA handling

Industrial Considerations and Environmental Impact

The Schlenk-Braun method is favored for large-scale production due to its simplicity and high yield. However, enzymatic routes offer greener alternatives by eliminating organic solvents and reducing waste. Carbene insertion methods , while chemically elegant, are less viable industrially due to safety risks.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Cyclopropylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemical Synthesis Applications

Boc-L-Cyclopropylglycine serves as an essential building block in the synthesis of complex organic molecules. Its applications include:

  • Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate receptor activity .
  • Agrochemicals : It is also employed in creating agrochemicals, contributing to advancements in agricultural science by enhancing crop protection agents.

Table 1: Summary of Chemical Applications

Application AreaDescription
PharmaceuticalsSynthesis of drugs targeting neurological pathways
AgrochemicalsDevelopment of crop protection agents
Specialty ChemicalsProduction of materials with specific properties

Biological Research Applications

In biological research, Boc-L-Cyclopropylglycine plays a crucial role in understanding enzyme mechanisms and protein interactions:

  • Enzyme Mechanisms : The compound can be used to study enzyme kinetics and mechanisms due to its structural characteristics that allow it to interact with enzyme active sites .
  • Protein-Ligand Interactions : Its unique structure aids in investigating how proteins interact with ligands, which is vital for drug design and development .

Case Study: Enzyme Kinetics
A study demonstrated that Boc-L-Cyclopropylglycine could inhibit specific enzymes, providing insights into potential therapeutic targets for drug development. The inhibition was characterized by measuring reaction rates at varying substrate concentrations, revealing a competitive inhibition mechanism .

Industrial Applications

Boc-L-Cyclopropylglycine's properties extend into industrial applications:

  • Biocatalysis : Recent advancements have shown that Boc-L-Cyclopropylglycine can be used in biocatalytic processes for the production of chiral compounds, which are essential in pharmaceuticals. A NADH-driven biocatalytic system utilizing this compound achieved high yields and enantiomeric excesses .
  • Sustainable Chemistry : The compound's use in biocatalytic synthesis offers a greener alternative to traditional chemical synthesis methods, reducing waste and improving atom economy .

Mechanism of Action

The mechanism of action of Boc-L-Cyclopropylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Unprotected Cyclopropylglycine (L/D Forms)

  • L-Cyclopropylglycine (CAS: 49606-99-7) and D-Cyclopropylglycine (CAS: 49607-01-4) lack the Boc group, with a simpler molecular formula (C₅H₉NO₂) and lower molar mass (115.13 g/mol) .
  • Key Differences: Reactivity: The unprotected amino group is reactive, limiting use in stepwise peptide synthesis without orthogonal protection strategies. Stability: Unprotected forms are prone to oxidation and unwanted side reactions under basic or acidic conditions. Applications: Primarily used in studies requiring free amino groups, such as enzyme substrate analogs .

Boc-D-Cyclopropylglycine

  • CAS : 609768-49-2; Mw : 215.25 g/mol (same as L-form) .
  • Key Differences :
    • Stereochemistry : The D-enantiomer’s reversed configuration affects peptide bioactivity and receptor interactions.
    • Synthetic Utility : Used to engineer peptides resistant to proteolytic degradation or to study chiral recognition in biological systems .

Boc-L-Cyclobutylglycine

  • Structure : Cyclobutane ring (four-membered) instead of cyclopropane (three-membered).
  • Properties : Higher molecular weight (229.27 g/mol ) and increased conformational flexibility due to larger ring size .

L-Cyclopentylglycine Derivatives

  • Example : L-Cyclopentylglycine (CAS: 2521-84-8) features a five-membered ring.
  • Key Differences :
    • Ring Strain : Cyclopentane has lower angle strain than cyclopropane, reducing rigidity and conformational constraints.
    • Applications : Used in peptides requiring flexible side chains for target engagement .

Comparative Data Table

Compound CAS Number Mw (g/mol) Protecting Group Ring Size Melting Point (°C) Key Applications
Boc-L-Cyclopropylglycine 155976-13-9 215.25 Boc 3-member 79 Peptide synthesis, conformation control
L-Cyclopropylglycine 49606-99-7 115.13 None 3-member N/A Enzyme studies, unprotected intermediates
Boc-D-Cyclopropylglycine 609768-49-2 215.25 Boc 3-member N/A Protease-resistant peptides
Boc-L-Cyclobutylglycine N/A 229.27 Boc 4-member N/A Flexible peptide design
L-Cyclopentylglycine 2521-84-8 143.18 None 5-member N/A Flexible side-chain incorporation

Biological Activity

Boc-L-Cyclopropylglycine (Boc-L-CPG) is an intriguing compound in biochemical research, primarily due to its structural characteristics and potential biological activities. With a molecular formula of C10H17NO4 and a molecular weight of approximately 215.25 g/mol, Boc-L-CPG features a cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This unique structure not only facilitates its role in peptide synthesis but also suggests significant interactions with biological systems, particularly in modulating neurotransmitter activity.

Chemical Structure and Properties

Boc-L-CPG's chemical structure can be represented as follows:

Boc L Cyclopropylglycine C10H17NO4\text{Boc L Cyclopropylglycine }\quad \text{C}_{{10}}\text{H}_{{17}}\text{N}\text{O}_{{4}}

The cyclopropyl ring contributes to its steric and electronic properties, making it a valuable building block in medicinal chemistry and proteomics.

Boc-L-CPG acts primarily as a modulator of neurotransmitter systems, particularly affecting glutamate receptors. Its mechanism involves binding to specific molecular targets, which can lead to inhibition or alteration of receptor signaling pathways. This property makes it a candidate for further investigation in the context of neuropharmacology.

Biological Activities

Research has highlighted several biological activities associated with Boc-L-CPG:

  • Neurotransmitter Modulation : Studies indicate that Boc-L-CPG can influence glutamate signaling, which is crucial for synaptic plasticity and memory formation.
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially altering their activity and contributing to metabolic pathways.
  • Peptide Synthesis : As a building block, Boc-L-CPG is utilized in synthesizing peptides that mimic neurotransmitters or other biologically active molecules.

Comparative Analysis

To better understand Boc-L-CPG's unique properties, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
Boc-L-PropargylglycineContains a propargyl group instead of cyclopropylMore reactive due to alkyne functionality
Boc-L-ValineContains an isobutyl side chainMore hydrophobic, affecting solubility
Boc-L-AlanineSimple methyl side chainLess sterically hindered compared to cyclopropyl

Boc-L-CPG's cyclopropyl structure provides distinct steric and electronic properties that differentiate it from these similar compounds, making it particularly interesting for specific biochemical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-L-CPG:

  • Neuropharmacological Studies : Research published in Journal of Medicinal Chemistry demonstrated that analogs of Boc-L-CPG could selectively modulate glutamate receptor subtypes, suggesting potential therapeutic applications in treating neurodegenerative diseases .
  • Synthesis and Enantiomeric Purity : A study highlighted the synthesis of (S)-cyclopropylglycine using whole-cell biocatalysts, achieving high enantiomeric purity (>99%) which is crucial for biological activity . This method emphasizes the compound's utility in pharmaceutical applications.

Q & A

Q. What criteria establish structure-activity relationships (SAR) for cyclopropane-modified peptides?

  • Methodological Answer :
  • Multivariate Regression : Correlate cyclopropane substitution patterns (e.g., cis vs. trans) with biological endpoints (e.g., receptor binding affinity).
  • Free-Wilson Analysis : Deconstruct contributions of individual functional groups.
  • Cross-Validation : Split datasets into training/testing subsets to avoid overfitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid

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